1,4-Dibenzoylbutane

Vue d'ensemble

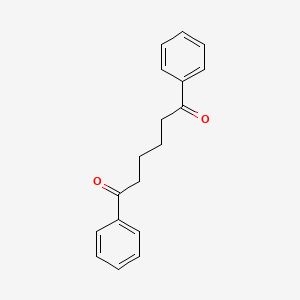

Description

1,4-Dibenzoylbutane is an organic compound with the molecular formula C18H18O2. It is a yellow crystalline substance that belongs to the family of chalcones. This compound is known for its unique physical and chemical properties, making it a subject of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Dibenzoylbutane can be synthesized through several methods. One common method involves the condensation of acetone and benzoyl chloride in the presence of pyridine. Another method involves the reaction of adipic acid with thionyl chloride to form adipyl chloride, which is then reacted with benzene in the presence of anhydrous aluminum chloride . The reaction mixture is cooled in an ice bath, and the adipyl chloride is added slowly to prevent charring. The resulting mixture is then poured into a mixture of ice and concentrated hydrochloric acid, and the solid this compound is obtained by crystallization .

Industrial Production Methods

In industrial settings, this compound can be produced by the oxidation of this compound with hydrogen peroxide. This process can be optimized using high-performance liquid chromatography (HPLC) to achieve a yield of about 97% .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Dibenzoylbutane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoic acid using hydrogen peroxide.

Reduction: It can be reduced to form 1,4-diphenylbutane.

Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Benzoic acid.

Reduction: 1,4-Diphenylbutane.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemical Extraction

Liquid-Liquid Extraction

1,4-Dibenzoylbutane has been utilized as an extractant in liquid-liquid extraction processes, particularly for the separation of astatine isotopes. In a study examining the extraction of astatine(III) using various ketones, including this compound, it was found to significantly enhance the extraction efficiency compared to other compounds. The compound's structure allows for effective chelation with astatine ions, promoting a strong donor-acceptor interaction due to the flexibility afforded by its butyl bridge. This flexibility enables better orbital overlap and enhances extraction performance .

Comparison of Extractants

The effectiveness of this compound was compared with other diketones such as dibenzoylmethane and 1,3-dibenzoylpropane. The results indicated that increasing the distance between carbonyl groups (from 1,3-dibenzoylpropane to this compound) improved the extraction capability due to enhanced multidentate interactions. The extraction stoichiometry remained consistent at a ratio of 1:1 for extractant to astatine ion, indicating that structural modifications can optimize extraction processes .

Material Science

Crystal Structure Analysis

Research on the crystallography of this compound reveals insights into its conformational flexibility and stability within crystal lattices. Studies have shown that the compound exhibits different conformations in solid-state compared to gas-phase geometries. The calculated strain energy associated with its crystal packing is relatively low (2.4 kJ/mol), suggesting that even moderately flexible molecules like this compound can adopt stable conformations in crystalline forms . This property is crucial for applications in materials science where structural integrity and stability are paramount.

Polymer Composites

The incorporation of this compound into polymer composites has been investigated for enhancing mechanical properties and thermal stability. Its ability to form strong interactions with polymer matrices can improve the overall performance of these materials in various applications, including coatings and packaging .

Biological Applications

Biochemical Interactions

In biochemical studies, this compound has been explored for its interactions with biological molecules. Its potential as a ligand in coordination chemistry opens avenues for developing new therapeutic agents or diagnostic tools. The compound's ability to form complexes with metal ions can be leveraged in drug delivery systems or as part of bioimaging techniques .

Antioxidant Properties

There is emerging interest in the antioxidant properties of compounds related to this compound. As part of broader studies on polyphenols and their derivatives, research indicates that such compounds may exhibit beneficial effects on human health through their ability to scavenge free radicals and modulate oxidative stress responses .

Summary of Findings

The applications of this compound span several scientific disciplines:

| Application Area | Description |

|---|---|

| Chemical Extraction | Effective extractant for astatine isotopes; enhances extraction efficiency through chelation. |

| Material Science | Exhibits conformational flexibility; low strain energy in crystal structures; useful in polymer composites. |

| Biological Applications | Potential ligand for metal complexes; antioxidant properties; implications in drug delivery and bioimaging. |

Mécanisme D'action

The mechanism of action of 1,4-Dibenzoylbutane involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. Its exact mechanism of action is still under investigation, and further research is needed to fully understand its effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

1,4-Dibenzoylbutane is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit distinct physical and chemical properties. Its ability to act as a precursor for the synthesis of other compounds and its potential biological activities make it a valuable compound in scientific research.

Activité Biologique

1,4-Dibenzoylbutane (C18H18O2) is a diketone compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticarcinogenic properties, mechanisms of action, and its role in synthetic biology.

Chemical Structure and Properties

This compound features a symmetrical structure with two benzoyl groups attached to a butane backbone. Its molecular formula is C18H18O2, and it is classified under diketones. The compound exhibits notable physical and chemical properties that facilitate its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 270.34 g/mol |

| Melting Point | 56-58 °C |

| Solubility | Soluble in organic solvents |

| Chemical Classification | Diketone |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties, particularly in the context of breast cancer. A study conducted on female rats demonstrated that diets supplemented with dibenzoylmethane (a related compound) inhibited mammary tumor development induced by 7,12-dimethylbenz[a]anthracene (DMBA). The study reported a decrease in DMBA-DNA adduct formation and an increase in liver enzyme activities associated with detoxification processes, suggesting a potential chemopreventive role for dibenzoylmethane derivatives .

The mechanism by which this compound exerts its effects appears to involve the modulation of various metabolic pathways:

- Quinone Reductase Activity : The compound has been shown to induce quinone-reductase activity in liver cells, which is crucial for detoxifying harmful metabolites.

- Glutathione S-Transferase Activity : Enhanced levels of glutathione S-transferase were observed, indicating an upregulation of detoxification enzymes.

- Antioxidant Activity : Diketones like this compound are also known for their antioxidant properties, which may contribute to their protective effects against oxidative stress-related damage in cells .

Study on Breast Cancer Prevention

In a controlled study involving female rats, the administration of dibenzoylmethane at varying concentrations (0.1%, 0.5%, and 1.0%) resulted in a significant reduction in mammary tumor incidence compared to control groups. The results highlighted the compound's potential as a dietary supplement for cancer prevention:

- Control Group Tumor Incidence : 70%

- 0.1% Dibenzoylmethane Group Tumor Incidence : 50%

- 0.5% Dibenzoylmethane Group Tumor Incidence : 30%

- 1.0% Dibenzoylmethane Group Tumor Incidence : 10%

This study underscores the importance of further investigation into the dietary implications of dibenzoylmethane and related compounds .

Synthetic Applications

The synthesis of this compound can be achieved through Friedel-Crafts acylation reactions, which are pivotal in organic chemistry for constructing complex molecules with biological relevance. The compound serves as an intermediate in the synthesis of various biologically active molecules and can also be utilized in photocatalytic reactions to yield β-functionalized diketones .

Propriétés

IUPAC Name |

1,6-diphenylhexane-1,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c19-17(15-9-3-1-4-10-15)13-7-8-14-18(20)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBLNWVVFVBNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187423 | |

| Record name | 1,6-Diphenylhexane-1,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3375-38-0 | |

| Record name | 1,6-Diphenyl-1,6-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3375-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Diphenylhexane-1,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibenzoylbutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dibenzoylbutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dibenzoylbutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Diphenylhexane-1,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-diphenylhexane-1,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of 1,4-Dibenzoylbutane and what are its key spectroscopic features?

A1: this compound features a linear chain of four carbon atoms flanked by two benzoyl (C6H5CO-) groups. Its molecular formula is C18H18O2 [, ]. Spectroscopically, the presence of a trans conformation in the -CH2-CH2- segment is evidenced by characteristic infrared absorptions at 1467 cm-1, 1308 cm-1, and 931 cm-1 [].

Q2: How does the conformation of this compound vary in the solid state?

A2: Interestingly, this compound exhibits polymorphism, meaning it can exist in different crystalline forms. One polymorph displays a monoclinic crystal structure with an all-trans conformation for the central -CH2-CH2- unit []. A more recently discovered triclinic polymorph also exists, differing slightly in the torsion angles of this central chain []. This highlights the conformational flexibility of the molecule.

Q3: Can this compound be used as a starting material for synthesizing other compounds?

A3: Yes, this compound serves as a versatile precursor in organic synthesis. For instance, it can undergo reductive coupling in the presence of titanium complexes and electrochemical methods to produce 1,2-diphenylcyclohexene []. This exemplifies its utility in constructing cyclic structures.

Q4: What unique reactions does this compound undergo due to its 1,4-diketone structure?

A4: The 1,4-diketone functionality of this compound makes it susceptible to a range of intriguing reactions. Upon treatment with zinc, it undergoes an intramolecular Reformatsky reaction []. Additionally, reactions with bases can lead to the formation of epoxy ketones [], showcasing the diverse reactivity arising from its structure.

Q5: Has this compound been studied in the context of photochemistry?

A5: Indeed, the photochemical behavior of this compound has been investigated. Upon irradiation, it undergoes Norrish Type II cleavage, a characteristic reaction of ketones, resulting in the formation of 2,5-diphenylfuran []. This highlights its photochemical reactivity and potential applications in light-driven transformations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.